2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Description
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that combines the structural features of indole and oxadiazole. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Oxadiazole derivatives, on the other hand, are recognized for their anticancer, antidiabetic, antiviral, and antibacterial activities . The combination of these two moieties in a single compound suggests potential for significant biological activity and therapeutic applications.
Properties
CAS No. |
946381-29-9 |
|---|---|
Molecular Formula |
C21H19FN4O2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H19FN4O2/c1-2-20-24-25-21(28-20)18-11-15-5-3-4-6-17(15)26(18)13-19(27)23-12-14-7-9-16(22)10-8-14/h3-11H,2,12-13H2,1H3,(H,23,27) |
InChI Key |
MXQDDNHQLXOKLH-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=C(C=C4)F |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide involves several steps:
Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold.
Synthesis of the Indole Moiety: Indole derivatives can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones.
Coupling of the Moieties: The final step involves coupling the oxadiazole and indole moieties through a suitable linker, such as an acetamide group. This can be achieved using standard peptide coupling reagents and conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and oxadiazole derivatives.
Medicine: Potential therapeutic applications due to its anticipated biological activities, such as anticancer and antiviral properties
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide would involve interactions with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . Oxadiazole derivatives have been shown to inhibit enzymes and interfere with cellular pathways . The exact mechanism would depend on the specific biological activity being targeted.
Comparison with Similar Compounds
Similar compounds include other indole and oxadiazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
1,2,4-Oxadiazole derivatives: Known for their energetic and pharmaceutical applications.
The uniqueness of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide lies in the combination of these two biologically active moieties, potentially leading to enhanced or novel biological activities.
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